2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with a cyano group, a sulfanyl group, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-thione. This intermediate can be synthesized through the heterocyclization of methylpiperidone with cyanoacetamide under acidic conditions .
Finally, the fluorophenylacetamide moiety is introduced through an acylation reaction using 4-fluoroaniline and acetic anhydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group may participate in hydrogen bonding or electrostatic interactions, while the sulfanyl and fluorophenyl groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-thione: A precursor in the synthesis of the target compound.
2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4,5,6,7-tetrahydrobenzo[b]pyran: Another heterocyclic compound with similar structural features.
Indole derivatives: Compounds with a similar bicyclic structure and diverse biological activities.
Uniqueness
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is unique due to the combination of its functional groups and the presence of a fluorophenylacetamide moiety, which may confer specific biological activities and chemical reactivity not found in similar compounds.
Properties
IUPAC Name |
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23-7-6-16-13(10-23)8-12(9-20)18(22-16)25-11-17(24)21-15-4-2-14(19)3-5-15/h2-5,8H,6-7,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAPOBLIDURTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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